![molecular formula C18H13ClF3N5O3 B188873 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide CAS No. 68399-99-5](/img/structure/B188873.png)
2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide, also known as CTB, is a synthetic compound that has been widely used in scientific research for its unique properties. CTB is a member of the azo dyes family and has been shown to have a wide range of applications in various fields of science.
Mechanism Of Action
The mechanism of action of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide is based on its ability to selectively bind to sulfhydryl groups on proteins. This binding results in a conformational change in the protein, leading to changes in its function and localization. 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide has also been shown to bind to DNA and RNA, although the exact mechanism of binding is not well understood.
Biochemical And Physiological Effects
2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide has been shown to have minimal toxicity and is generally considered safe for use in scientific research. However, it is important to note that high concentrations of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide can lead to non-specific binding and interfere with experimental results. 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide has also been shown to have some antioxidant properties, although the exact mechanism of action is not well understood.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide is its high selectivity for sulfhydryl groups on proteins. This makes it a useful tool for the study of protein function and localization. 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide is its potential for non-specific binding at high concentrations, which can interfere with experimental results.
Future Directions
There are several potential future directions for the use of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide in scientific research. One area of interest is the development of new fluorescent probes based on the structure of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide. These probes could be designed to selectively target different types of proteins or nucleic acids, expanding the range of applications for 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide. Another potential direction is the use of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide in the development of new therapies for diseases such as cancer and Alzheimer's disease, where protein function and localization play a critical role. Finally, 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide could be used in the development of new diagnostic tools for the detection of diseases based on changes in protein function or localization.
Synthesis Methods
The synthesis of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2,3-dihydro-2-oxo-1H-benzimidazole-5-carboxylic acid, followed by the coupling of the resulting intermediate with 3-oxobutyramide. The final product is obtained after purification and characterization.
Scientific Research Applications
2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide has been extensively used in scientific research as a fluorescent probe for the detection of proteins and nucleic acids. It has been shown to selectively bind to sulfhydryl groups on proteins, making it a useful tool for the study of protein function and localization. 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide has also been used for the detection of DNA and RNA in gel electrophoresis and for the labeling of cells in fluorescence microscopy.
properties
CAS RN |
68399-99-5 |
|---|---|
Product Name |
2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide |
Molecular Formula |
C18H13ClF3N5O3 |
Molecular Weight |
439.8 g/mol |
IUPAC Name |
2-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C18H13ClF3N5O3/c1-8(28)15(27-26-13-6-9(18(20,21)22)2-4-11(13)19)16(29)23-10-3-5-12-14(7-10)25-17(30)24-12/h2-7,15H,1H3,(H,23,29)(H2,24,25,30) |
InChI Key |
DZEAVLGCIUOLBY-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Other CAS RN |
68399-99-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



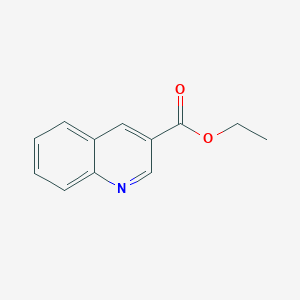

![5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B188793.png)


![N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B188797.png)

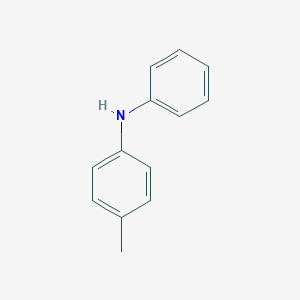
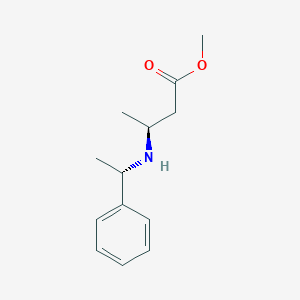
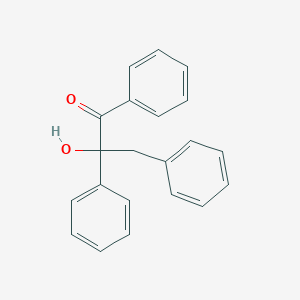

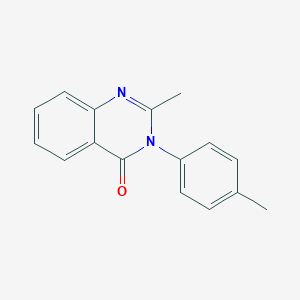
![Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-](/img/structure/B188813.png)
